Zinc benzoate

Descripción general

Descripción

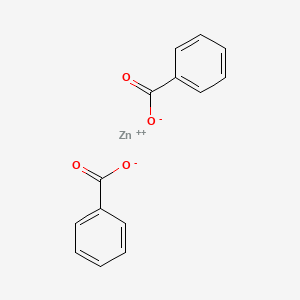

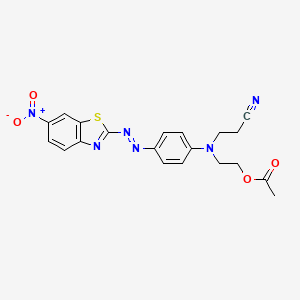

Zinc benzoate is the zinc salt of benzoic acid, with the chemical formula C14H10O4Zn. It is a white, odorless powder that is relatively stable under light conditions. This compound is primarily used as an industrial additive in the polyvinyl chloride (PVC) and coating industries, and it also finds applications as a food preservative and feed additive .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc benzoate can be synthesized through a solvent method. The process involves dissolving benzoic acid in a mixed solvent, followed by the addition of zinc oxide or zinc hydroxide powder. The reaction is catalyzed and stirred for several hours before cooling, filtering, and drying to obtain the this compound product . Another method involves the hydrothermal synthesis of layered hydroxide this compound compounds, which are prepared by reacting zinc oxide with benzoic acid under hydrothermal conditions .

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzoic acid with zinc oxide or zinc hydroxide in the presence of a suitable solvent and catalyst. The reaction mixture is heated and stirred until the desired product is formed. The product is then filtered, washed, and dried to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Zinc benzoate undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in substitution reactions where the benzoate group is replaced by other functional groups.

Hydrolysis: this compound can hydrolyze in the presence of water to form benzoic acid and zinc hydroxide.

Complex Formation: this compound can form complexes with other ligands, such as caffeine and urea.

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions.

Complex Formation: Ligands like caffeine and urea under controlled temperature and pH conditions.

Major Products Formed:

Hydrolysis: Benzoic acid and zinc hydroxide.

Complex Formation: this compound complexes with various ligands.

Aplicaciones Científicas De Investigación

Zinc benzoate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other zinc compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its potential use in drug formulations and as a zinc supplement.

Mecanismo De Acción

The mechanism of action of zinc benzoate involves its ability to release zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cell signaling. The antimicrobial properties of this compound are attributed to the disruption of microbial cell membranes and inhibition of microbial enzyme activity .

Comparación Con Compuestos Similares

Sodium Benzoate: A commonly used food preservative with similar antimicrobial properties.

Potassium Benzoate: Another benzoate salt used as a preservative.

Zinc Oxide: Used in various industrial and biomedical applications, including as a sunscreen and an antimicrobial agent.

Uniqueness of Zinc Benzoate: this compound is unique due to its dual role as a zinc supplement and a benzoate preservative. It combines the benefits of zinc ions with the antimicrobial properties of benzoic acid, making it a versatile compound for various applications .

Propiedades

IUPAC Name |

zinc;dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLYKQWJXAQNNS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890504 | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

553-72-0 | |

| Record name | Zinc benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S1JO8U0CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of zinc benzoate?

A1: The molecular formula for this compound is Zn(C₇H₅O₂)₂. Its molecular weight is 307.68 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Various spectroscopic methods are employed to characterize this compound. Infrared (IR) spectroscopy can identify characteristic vibrational frequencies of bonds in the molecule, such as the carboxylate group. X-ray diffraction (XRD) analysis provides insights into the crystal structure and arrangement of atoms within the compound [].

Q3: How does this compound perform as a corrosion inhibitor, and in what media is it effective?

A3: this compound exhibits promising corrosion inhibition properties for mild steel in acidic environments. Research suggests it performs most effectively in hydrochloric acid (HCl) solutions, with an optimal inhibition value of 70.17% at a 50% concentration. This translates to a significantly reduced corrosion rate of 1.251 mm/y []. Conversely, its performance is less effective in sulfuric acid (H₂SO₄) solutions [].

Q4: Are there specific formulation strategies for incorporating this compound into materials to enhance its stability and performance?

A4: Research indicates that incorporating this compound into a metal surface treatment agent alongside components like polyvinyl alcohol, sericin, and boric acid can enhance both the tensile strength and thermal stability of the resulting blended membrane. This formulation strategy contributes to a more even and stable adsorption of the membrane onto the metal surface, thereby improving its corrosion inhibition efficacy [].

Q5: What catalytic applications have been explored for this compound?

A5: this compound has demonstrated potential in catalyzing the oxidative desulfurization of straight-run diesel fuel. When combined with air as an oxidizer, it effectively converts sulfides in the fuel into sulfones, which are then removed via extraction. This approach offers advantages over traditional hydrodesulfurization methods and hydrogen peroxide-based oxidative desulfurization by reducing operational costs and environmental impact [].

Q6: How does the presence of this compound influence the vulcanization process of polyisoprene compounds?

A6: this compound, particularly in the presence of zinc oxide (ZnO), plays a crucial role in accelerating the sulfur vulcanization of polyisoprene compounds. It promotes the crosslinking of pendent groups, leading to enhanced crosslink densities and improved mechanical properties of the vulcanized rubber [, ].

Q7: How can this compound be utilized to synthesize zinc oxide (ZnO) nanocrystals?

A7: Exfoliated layered hydroxide this compound nanosheets can be transformed into ZnO nanocrystals through electron beam irradiation. This innovative process involves the degradation of benzoate ions by the electron beam, followed by dehydration of the zinc hydroxide, resulting in the formation of highly crystalline ZnO nanocrystals with a size of approximately 5 nm [].

Q8: What are the advantages of using a single-source precursor based on this compound for synthesizing zinc titanate (ZnTiO₃)?

A8: Employing a single-source precursor based on this compound, such as one linked by p-carboxybenzaldehyde oxime, offers significant advantages in the sol-gel synthesis of ZnTiO₃. Compared to traditional methods using separate precursors, this approach results in a more homogeneous ZnTiO₃ structure throughout the synthesis process. This enhanced homogeneity, coupled with a higher surface area, contributes to superior photocatalytic activity for ZnTiO₃ synthesized using a single-source precursor [].

- Computational Chemistry and Modeling: Exploring the use of density functional theory (DFT) calculations to investigate the stability and reactivity of different this compound complexes, as demonstrated in studies on thiopyridazinylmethane-based scorpionate ligands [].

- Structure-Activity Relationship (SAR): Investigating the impact of modifying the benzoate ligand on the properties and activities of the resulting zinc complexes, such as their luminescence properties [].

- Analytical Methods and Techniques: Developing and validating analytical methods, including chromatographic and spectroscopic techniques, for the accurate quantification and characterization of this compound in various matrices [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)